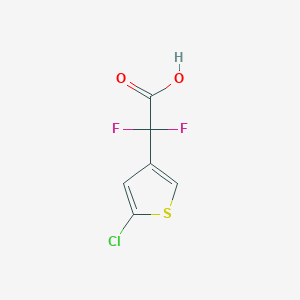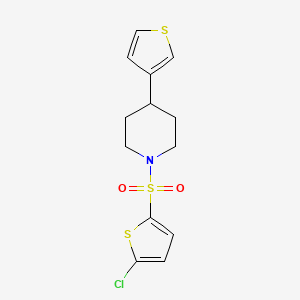
2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid, commonly known as CTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTF is a member of the acetic acid family, and its unique chemical structure makes it an attractive candidate for research and development.
Aplicaciones Científicas De Investigación
Cancer Research and Apoptosis Induction
One area of significant interest is the use of chlorothiophenyl derivatives in cancer research, particularly as apoptosis inducers and potential anticancer agents. For instance, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole and related compounds have been identified as novel apoptosis inducers. These compounds demonstrate good activity against several breast and colorectal cancer cell lines, highlighting the potential of chlorothiophenyl derivatives in developing anticancer therapies (Zhang et al., 2005).
Analytical Chemistry and Environmental Monitoring
Compounds structurally related to 2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid have also been used in analytical chemistry, particularly in the development of improved derivatization techniques for the determination of contaminants in drinking water. An example is the study on the derivatization and analysis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water, indicating the relevance of chlorothiophenyl derivatives in enhancing analytical methodologies for environmental monitoring (Kubwabo et al., 2009).
Organic Synthesis and Chemical Reactions
Research into the synthesis and reactions of chlorothiophenyl derivatives continues to be a vibrant field, exploring novel synthetic routes and chemical transformations. For instance, studies on the facile synthesis of carbodiphosphoranes from hexafluoroacetone and methylenediphosphanes reveal the versatility of fluorinated compounds in organic synthesis, suggesting potential synthetic applications for 2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid as well (Shevchenko et al., 1999).
Pharmaceutical and Biomedical Applications
Furthermore, the development of haptens for the production of antibodies against organophosphate pesticides showcases the pharmaceutical and biomedical applications of chlorothiophenyl derivatives. This research demonstrates the potential of these compounds in creating diagnostic and therapeutic tools (Hoeve et al., 1997).
Safety and Hazards
The safety information for “2-(5-chlorothiophen-3-yl)acetic acid”, a related compound, includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-(5-chlorothiophen-3-yl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S/c7-4-1-3(2-12-4)6(8,9)5(10)11/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGCSWQASUUDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(C(=O)O)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride](/img/structure/B2688661.png)




![6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2688669.png)
![2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2688670.png)

![2-{2H,3H,6H-[1,4]dioxino[2,3-f]indol-8-yl}ethan-1-amine](/img/structure/B2688673.png)


![Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2688677.png)
![Methyl 2-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2688680.png)